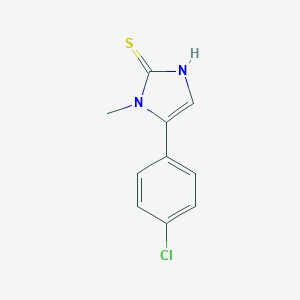

5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol

Descripción general

Descripción

5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol (CPMIT) is a small molecule compound that has been gaining attention in recent years due to its potential applications in scientific research. CPMIT has been shown to have a wide range of biochemical and physiological effects, which makes it an attractive option for scientists looking to study the effects of small molecules on biological systems.

Aplicaciones Científicas De Investigación

Antiviral Activity

Scientific Field

Pharmacology and Medicinal Chemistry

Application Summary

This compound has been studied for its potential antiviral properties. The research focuses on synthesizing derivatives that could serve as effective agents against various viral infections.

Methods of Application

The compound is used as a precursor in the synthesis of sulfonamide derivatives. These derivatives are then tested for their ability to inhibit the replication of viruses in infected host cells.

Results

Some derivatives have shown promising results against tobacco mosaic virus (TMV), with certain compounds exhibiting significant inhibitory effects .

Antimicrobial Agents

Scientific Field

Microbiology

Application Summary

The antimicrobial potential of the compound is explored by creating derivatives that can act against a range of microbial pathogens.

Methods of Application

Derivatives are synthesized and applied to cultures of bacteria and fungi to assess their efficacy in inhibiting growth or causing cell death.

Results

The synthesized derivatives have displayed antimicrobial activity, with some showing high potency against specific strains of bacteria and fungi .

Antitumor Agents

Scientific Field

Oncology

Application Summary

Research into the antitumor applications of this compound involves investigating its use as a chemotherapeutic agent.

Methods of Application

The compound is used to synthesize derivatives that are tested on various cancer cell lines to evaluate their cytotoxic effects.

Results

Certain derivatives have demonstrated the ability to inhibit the growth of tumor cells, suggesting potential for development into cancer treatments .

Herbicidal Properties

Scientific Field

Agricultural Science

Application Summary

The herbicidal properties of the compound are examined for potential use in controlling unwanted plant growth in agricultural settings.

Methods of Application

Derivatives are synthesized and applied to various plant species to determine their effectiveness in inhibiting plant growth or causing plant death.

Results

Some derivatives have shown herbicidal activity, offering a potential alternative to existing herbicides .

Carbonic Anhydrase Inhibition

Scientific Field

Biochemistry

Application Summary

The compound’s ability to inhibit carbonic anhydrase enzymes is studied for its potential therapeutic applications.

Methods of Application

Derivatives are synthesized and tested for their inhibitory effects on carbonic anhydrase enzymes in vitro.

Results

The studies have found that certain derivatives can act as carbonic anhydrase inhibitors, which could be useful in treating conditions like glaucoma .

Synthesis of Polymers

Scientific Field

Materials Science

Application Summary

The compound is investigated for its role in the synthesis of polymers with specific properties, such as increased rigidity and temperature resistance.

Methods of Application

The compound is used in polymerization reactions with other monomers to create new types of polymers.

Results

The resulting polymers have shown desirable properties, such as high rigidity and resistance to temperature, making them suitable for various industrial applications .

This analysis provides a detailed overview of the diverse scientific applications of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol and its derivatives. Each application demonstrates the compound’s versatility and potential in contributing to advancements in multiple scientific fields.

Anticonvulsant Activity

Scientific Field

Neuropharmacology

Application Summary

Derivatives of this compound have been explored for their potential use as anticonvulsant agents, which could be beneficial in treating epilepsy and other seizure disorders.

Methods of Application

The derivatives are tested in animal models for their efficacy in preventing or reducing the frequency of seizures.

Results

Some derivatives have shown promising results in preclinical trials, indicating potential as anticonvulsant medications .

Anti-inflammatory Agents

Scientific Field

Immunology

Application Summary

The anti-inflammatory properties of the compound are being investigated for the development of new treatments for chronic inflammatory diseases.

Methods of Application

Derivatives are synthesized and tested in vitro and in vivo for their ability to reduce inflammation markers and symptoms in disease models.

Results

Certain derivatives have demonstrated significant anti-inflammatory effects, suggesting their potential use in treating conditions like arthritis .

Antifungal and Antibacterial Properties

Scientific Field

Microbiology and Infectious Diseases

Application Summary

Research into the antifungal and antibacterial applications of this compound involves evaluating its effectiveness against various fungal and bacterial pathogens.

Methods of Application

Derivatives are applied to cultures of fungi and bacteria to assess their inhibitory or bactericidal/fungicidal effects.

Results

Some derivatives have been found to possess potent antifungal and antibacterial activities, which could lead to new classes of antimicrobial drugs .

Agricultural Pesticides

Scientific Field

Agrochemistry

Application Summary

The compound’s derivatives are studied for their potential use as pesticides to protect crops from viral, bacterial, and fungal infections.

Methods of Application

Derivatives are tested on infected plants to evaluate their protective effects against various plant pathogens.

Results

Certain derivatives have shown efficacy as pesticides, offering a potential solution for crop protection against infectious agents .

Carbonic Anhydrase Inhibitors for Industrial Applications

Scientific Field

Industrial Chemistry

Application Summary

The compound is investigated for its role as a carbonic anhydrase inhibitor, which has applications in industrial processes such as carbon capture and sequestration.

Methods of Application

Derivatives are tested for their ability to inhibit carbonic anhydrase in industrial settings, potentially improving the efficiency of carbon capture technologies.

Results

Research has indicated that some derivatives can effectively inhibit carbonic anhydrase, which could be beneficial in industrial applications .

Development of New Photoluminescent Materials

Scientific Field

Materials Science and Engineering

Application Summary

The compound is used in the synthesis of new photoluminescent materials with potential applications in electronics and photonics.

Methods of Application

Derivatives are incorporated into materials and tested for their photoluminescent properties under various conditions.

Results

Some derivatives have exhibited photoluminescent properties, making them candidates for use in electronic displays and other photonic devices .

These additional applications further demonstrate the versatility of 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol and its derivatives in various scientific and industrial fields. The ongoing research continues to uncover new potential uses for this compound, highlighting its importance in scientific innovation.

Antioxidant Properties

Application Summary

The antioxidant capacity of the compound is being explored due to its potential to neutralize free radicals and prevent oxidative stress-related damage.

Methods of Application

Derivatives are tested for their ability to scavenge free radicals in various biochemical assays, such as the DPPH assay.

Results

Some derivatives have shown effective radical-scavenging activity, indicating their potential as antioxidant agents .

Enzyme Inhibition for Therapeutic Use

Scientific Field

Pharmacology

Application Summary

The compound’s derivatives are studied for their ability to inhibit enzymes that are therapeutic targets for various diseases.

Methods of Application

Derivatives are synthesized and tested against target enzymes in vitro to assess their inhibitory effects.

Results

Certain derivatives have been found to inhibit enzymes like tyrosinase and acetylcholinesterase, which are involved in conditions such as hyperpigmentation and Alzheimer’s disease .

Development of Chemiluminescent Probes

Scientific Field

Analytical Chemistry

Application Summary

The compound is used in the development of chemiluminescent probes for detecting various analytes in biological samples.

Methods of Application

Derivatives are incorporated into chemiluminescent systems and tested for their ability to produce light in the presence of specific analytes.

Results

Some derivatives have been successful in creating sensitive and selective chemiluminescent probes for diagnostic purposes .

Corrosion Inhibition

Application Summary

The corrosion-inhibiting properties of the compound are investigated for protecting metals and alloys from oxidative degradation.

Methods of Application

Derivatives are applied as coatings or additives in corrosive environments to evaluate their protective effects on metal surfaces.

Results

Research has shown that some derivatives can act as effective corrosion inhibitors, extending the lifespan of metal components .

Photodynamic Therapy Agents

Scientific Field

Medical Physics

Application Summary

The compound’s derivatives are being researched for their use in photodynamic therapy, a treatment method for cancer and other diseases.

Methods of Application

Derivatives are tested for their ability to generate reactive oxygen species when exposed to light, which can destroy diseased cells.

Results

Certain derivatives have demonstrated potential as photosensitizers in photodynamic therapy, offering a non-invasive treatment option .

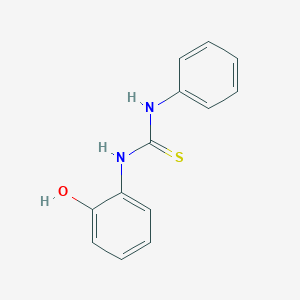

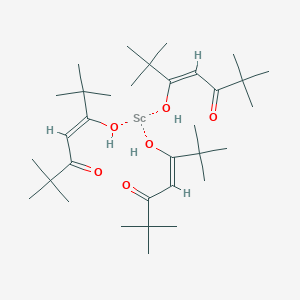

Ligands for Metal Complexes

Scientific Field

Inorganic Chemistry

Application Summary

The compound is utilized as a ligand to form metal complexes with various metals, which have diverse applications.

Methods of Application

Derivatives are reacted with metal salts to form complexes, which are then characterized and tested for their properties.

Results

The resulting metal complexes have shown potential in catalysis, material science, and as therapeutic agents .

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-3-methyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2S/c1-13-9(6-12-10(13)14)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYNOPLNIDBIGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CNC1=S)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372652 | |

| Record name | 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol | |

CAS RN |

17452-31-2 | |

| Record name | 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

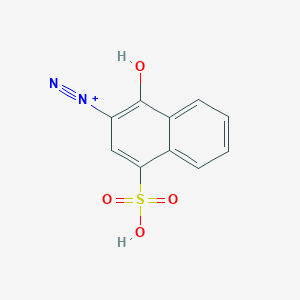

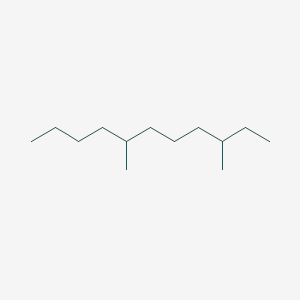

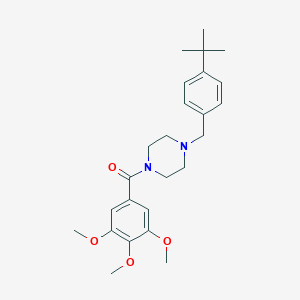

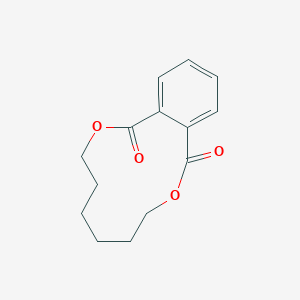

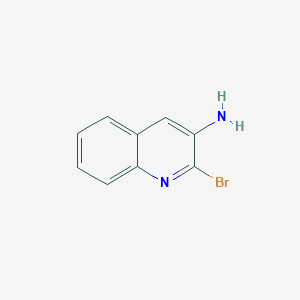

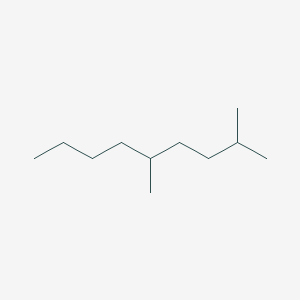

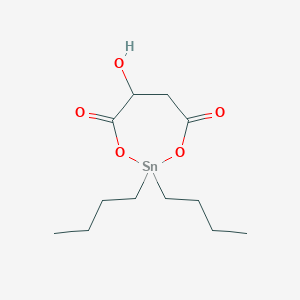

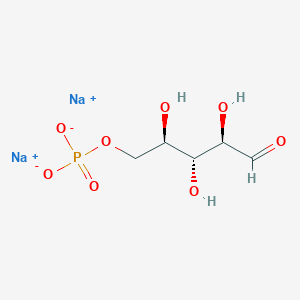

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-dichloro-1H-benzo[d]imidazole-2-thiol](/img/structure/B101616.png)